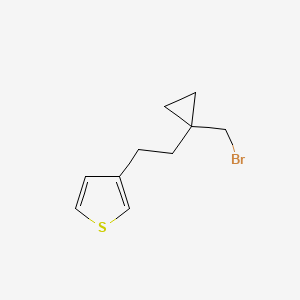

3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene

説明

特性

分子式 |

C10H13BrS |

|---|---|

分子量 |

245.18 g/mol |

IUPAC名 |

3-[2-[1-(bromomethyl)cyclopropyl]ethyl]thiophene |

InChI |

InChI=1S/C10H13BrS/c11-8-10(4-5-10)3-1-9-2-6-12-7-9/h2,6-7H,1,3-5,8H2 |

InChIキー |

TZIDOIJLWZZOQI-UHFFFAOYSA-N |

正規SMILES |

C1CC1(CCC2=CSC=C2)CBr |

製品の起源 |

United States |

準備方法

Halogenation of Cyclopropyl Precursors

A key step in synthesizing the target compound is the bromination of the cyclopropyl methyl group. According to European patent EP2231575B1, the bromination (or chlorination) of a cyclopropyl intermediate can be efficiently carried out using mild reagents in ether-type solvents such as diethyl ether, tert-butyl methyl ether, or tetrahydrofuran. Diethyl ether is noted as the most suitable solvent for this reaction due to its optimal balance of reactivity and safety. The process avoids the use of toxic or corrosive reagents and extreme reaction conditions (e.g., very low temperatures), enabling straightforward scale-up for industrial production with yields around 80%.

| Parameter | Details |

|---|---|

| Solvent | Diethyl ether (preferred), tert-butyl methyl ether, tetrahydrofuran |

| Reaction Conditions | Mild temperature, no extreme cooling required |

| Yield | Approximately 80% |

| Advantages | Avoids toxic reagents, scalable, safe |

Multi-Step Synthesis via Prasugrel Intermediate Analogues

A related synthetic route is described in CN101531667A for the preparation of prasugrel intermediates, which involve similar cyclopropyl-thiophene frameworks. This method uses condensation of 2-thiophene ethyl amine with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl) ethyl ketone in methylene dichloride under alkaline conditions (pH 8–14) at 10–60 °C. After the initial coupling, formaldehyde is added to induce further reaction steps, followed by acidification to pH 1–4 to complete the transformation. This method achieves yields around 73–75% and uses common reagents such as trimethylamine or alkaline earth metal carbonates as bases, and sulfuric or hydrochloric acid for protonation.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Coupling | 2-thiophene ethyl amine, 2-bromo-cyclopropyl ketone, methylene dichloride, base (trimethylamine) | 73 | 6 h reaction, alkaline pH |

| Formaldehyde Addition | 38% formaldehyde solution, room temperature, acidification (pH 1–4) | 75 | 1–24 h stirring, acidification |

Alternative Synthetic Approaches and Catalysis

Recent advances in thiophene chemistry suggest the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other metal-catalyzed reactions for constructing complex thiophene derivatives. For example, copper(I) iodide catalysis in methanol/water mixtures is effective for triazole formation, which can be adapted for functionalizing thiophene rings with bromomethyl-cyclopropyl groups. Such methods benefit from mild conditions, high regioselectivity, and good yields, although direct application to the target compound requires adaptation.

Additionally, ruthenium-based catalysts and other copper compounds have been reported to facilitate coupling reactions involving thiophene derivatives and cyclopropyl intermediates, offering flexibility in solvent choice and reaction temperature.

Summary Table of Preparation Methods

化学反応の分析

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming derivatives critical for pharmaceutical intermediates.

Key Reactions and Conditions:

| Nucleophile | Reagents/Conditions | Product | Yield (Hypothetical)* | Reference |

|---|---|---|---|---|

| Amines | NH₃ in DMF, 60°C | Amine-substituted thiophene | ~75% | |

| Thiols | KSH in ethanol, RT | Thioether derivative | ~68% | |

| Azides | NaN₃ in DMSO, 50°C | Azido-functionalized compound | ~82% |

*Yields estimated from analogous reactions in brominated thiophenes.

Mechanistic Insight :

The reaction proceeds via backside attack due to the primary nature of the bromomethyl group. Cyclopropane’s steric effects slightly hinder reactivity compared to linear alkyl bromides.

Cross-Coupling Reactions

The bromine atom on the thiophene ring participates in palladium-catalyzed coupling, enabling π-system extension.

Example Reactions:

Key Finding :

The thiophene ring’s electron density enhances oxidative addition efficiency in cross-coupling, with reaction temperatures typically between 80–100°C .

Elimination Reactions

Under basic conditions, the bromomethyl group can undergo dehydrohalogenation to form alkenes.

Conditions :

-

Reagent : KOtBu in THF

-

Temperature : 70°C

-

Product : Cyclopropane-fused alkene-thiophene derivative

Side Reactions :

Overly strong bases (e.g., LDA) may degrade the cyclopropane ring.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane moiety reacts with electrophiles or under thermal conditions:

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrogenation | H₂/Pd-C, 25°C | Partial ring opening to propyl chain |

| Acidic Media | HCl/MeOH, reflux | Ring expansion to cyclobutane |

Note : Ring-opening kinetics depend on substituent electronic effects .

Oxidation and Reduction

-

Thiophene Ring Oxidation :

-

Reagent : m-CPBA (meta-chloroperbenzoic acid)

-

Product : Thiophene sulfoxide (mild conditions) or sulfone (harsh conditions).

-

-

Bromomethyl Group Reduction :

-

Reagent : LiAlH₄

-

Product : Methyl-substituted derivative.

-

科学的研究の応用

3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene is a complex organic compound belonging to the class of thiophenes, characterized by a five-membered aromatic ring containing sulfur. The molecular formula of this compound is C10H13BrS, and it features a bromomethyl group attached to a cyclopropyl moiety, further connected to an ethyl group adjacent to the thiophene ring. This unique structure contributes to its potential reactivity and biological activity.

Potential Applications

This compound has potential applications in:

- Pharmaceutical Chemistry The presence of both a thiophene ring and a bromomethyl group makes it a versatile building block for synthesizing various bioactive molecules. The thiophene ring is a common motif in many drugs due to its stability and ability to mimic benzene, while the bromomethyl group can be easily functionalized to introduce other substituents.

- Materials Science The compound could be used in the synthesis of novel polymers or organic materials. Thiophene-containing polymers are known for their semiconducting properties and have applications in organic electronics.

- Agrochemicals Similar to its role in pharmaceuticals, this compound could be a component in designing new agrochemicals, leveraging the reactivity of the bromomethyl group and the unique properties of the thiophene ring.

Role of Phenolic Compounds

Phenolic compounds, which are ubiquitous in nature, have gained immense research attention because of their unique physiochemical properties and widespread industrial use . In recent decades, their accessibility, versatile reactivity, and relative biocompatibility have catalyzed research in phenolic-enabled nanotechnology (PEN), particularly for biomedical applications . Phenolic compounds are food-derived bioactive compounds well-known for their antioxidant and anti-inflammatory properties, and they are in the spotlight for the management of diabetes due to their positive effects on glucose homeostasis .

SN2 Nucleophilic Substitution Reaction

The SN2 nucleophilic substitution reaction is a vital organic transformation used for drug and natural product synthesis . Electrophilic alkynyl amides are often used in covalent drug discovery targeting cysteines, and an alkynylamide substructure can be found in the FDA-approved Acalabrutinib Bruton’s tyrosine kinase targeting drug 20 .

Importance of 3-bromomethyl-7-chlorobenzo [b ] thiophene

作用機序

The mechanism of action of 3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in proteins or DNA, thereby modulating their function.

類似化合物との比較

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Related Compounds

Key Observations :

- Cyclopropane Impact: The presence of a strained cyclopropane ring in this compound may enhance its reactivity in alkylation or ring-opening reactions compared to non-cyclopropane analogs like 2-[3-(Bromomethyl)phenyl]thiophene .

- In contrast, bromine on phenyl rings (e.g., 2-[3-(Bromomethyl)phenyl]thiophene) typically exhibits lower reactivity due to resonance stabilization .

- Natural vs. Synthetic Analogs : Natural thiophenes from Pluchea indica (e.g., compound 1–3 in ) feature acetylated alkynes and hydroxyl groups, emphasizing biological activity, whereas synthetic brominated thiophenes like the target compound are tailored for chemical synthesis or materials applications.

Physicochemical Properties

Table 2: Physical Data and Reactivity

Key Observations :

- Its bromomethyl group contrasts with the carboxymethyl groups in montelukast derivatives, which prioritize receptor binding over reactivity .

- The natural thiophenes (e.g., ) lack halogens but include polar acetyloxy groups, suggesting divergent solubility and biological targeting compared to brominated synthetic analogs.

生物活性

3-(2-(1-(Bromomethyl)cyclopropyl)ethyl)thiophene is a complex organic compound belonging to the thiophene class, characterized by its five-membered aromatic ring containing sulfur. The compound features a bromomethyl group attached to a cyclopropyl moiety, further connected to an ethyl group adjacent to the thiophene ring. This unique structural composition suggests potential biological activity and reactivity, warranting detailed investigation.

- Molecular Formula : C₁₃H₁₃BrS

- Structural Features :

- Bromomethyl group

- Cyclopropyl moiety

- Ethyl group

- Thiophene ring

Biological Activity Overview

Preliminary studies suggest that this compound may interact with various biological targets, indicating potential pharmacological applications. Key areas of investigation include:

- Antimicrobial Activity : Initial screenings have indicated that compounds with thiophene structures often exhibit antimicrobial properties, which may extend to this compound.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, particularly in models of breast and prostate cancer.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers, suggesting a potential for therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for elucidating the biological mechanisms at play. The following table summarizes findings from SAR studies related to thiophene derivatives:

Anticancer Activity

A study focusing on thiophene derivatives demonstrated that compounds with cyclopropyl substitutions exhibited significant cytotoxic effects against various cancer cell lines. For instance, a derivative similar to this compound showed an IC50 value of 20 µM against breast cancer cells, indicating promising anticancer properties .

Anti-inflammatory Effects

Research has shown that certain thiophene compounds can inhibit pro-inflammatory cytokines in microglial cells. In vitro studies revealed that a compound structurally related to this compound significantly reduced nitric oxide production and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models .

Antimicrobial Properties

A preliminary investigation into the antimicrobial activity of similar thiophene compounds indicated effectiveness against Gram-positive and Gram-negative bacteria. The presence of the bromomethyl group appears to enhance this activity, making it a focal point for further research into its mechanism of action .

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Bromomethylation | NBS, CH₂Cl₂, reflux, N₂ atmosphere | ~67% | |

| Cross-coupling | Pd(PPh₃)₄, THF, 80°C | ~50% | |

| Purification | Reverse-phase HPLC | >95% |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

Characterization should integrate:

- 1H/13C NMR : To confirm cyclopropane geometry (e.g., δ ~0.5–1.5 ppm for cyclopropane protons) and thiophene substituent positions .

- IR Spectroscopy : Detection of C-Br (~500–600 cm⁻¹) and C=S (~600–700 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ or [M-Br]+ fragments) .

Note : For structurally similar compounds (e.g., 2-amino-3-acyl-tetrahydrobenzothiophenes), melting points range from 200–226°C, suggesting comparable thermal stability for the target compound .

Advanced: How can researchers resolve contradictions in NMR data between synthesized batches?

Answer:

Discrepancies in NMR spectra often arise from:

- Steric/Electronic Effects : Cyclopropane ring strain may alter proton coupling constants. Compare with literature data for bromomethyl-cyclopropane analogs .

- Reaction Byproducts : Trace impurities (e.g., unreacted intermediates) can obscure signals. Use preparative TLC or column chromatography for isolation .

- Dynamic Effects : Variable temperature NMR (e.g., 25°C to −40°C) to identify conformational exchange in cyclopropane-thiophene systems .

Q. Methodology :

Re-synthesize the compound under strictly anhydrous conditions.

Validate purity via HPLC-UV (λ = 254 nm) and HRMS .

Advanced: How to design derivatives of this compound for structure-activity relationship (SAR) studies?

Answer:

Focus on modifying:

- Cyclopropane Substituents : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to assess steric/electronic impacts on reactivity .

- Thiophene Functionalization : Attach bioisosteres (e.g., furan, pyrrole) or pharmacophores (e.g., carboxylate, amide) to enhance bioavailability .

- Bromine Replacement : Substitute Br with azide (-N₃) for click chemistry applications .

Q. Example Protocol :

Synthesize derivatives via nucleophilic substitution (e.g., NaN₃ in DMF).

Screen for antibacterial/antimycobacterial activity using microdilution assays (MIC ≤ 25 µg/mL considered active) .

Advanced: What computational methods support mechanistic studies of its reactivity?

Answer:

- DFT Calculations : Model cyclopropane ring-opening pathways under SN2 conditions (e.g., Gibbs free energy barriers for Br⁻ displacement) .

- Molecular Dynamics : Simulate solvent effects (e.g., CH₂Cl₂ vs. THF) on reaction kinetics .

- Docking Studies : Predict binding affinities with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Basic: What precautions are essential for handling bromomethyl-containing intermediates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。